molecular formula C8H5N3S B13846096 5-isothiocyanato-1H-indazole

5-isothiocyanato-1H-indazole

Katalognummer: B13846096
Molekulargewicht: 175.21 g/mol
InChI-Schlüssel: QNRJLFQALMFFLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Isothiocyanato-1H-indazole is a heterocyclic compound that contains both an indazole ring and an isothiocyanate functional group Indazole derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-isothiocyanato-1H-indazole typically involves the introduction of the isothiocyanate group to a pre-formed indazole ring. One common method is the reaction of 5-amino-1H-indazole with thiophosgene (CSCl2) under basic conditions to form the isothiocyanate derivative. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-Isothiocyanato-1H-indazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and dithiocarbamate derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form heterocyclic structures.

    Oxidation and Reduction: The indazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary amines, secondary amines, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature.

    Cycloaddition Reactions: Dienes or other unsaturated compounds are used as reactants, with the reaction conditions varying depending on the specific cycloaddition process.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

    Thiourea Derivatives: Formed from the reaction with amines.

    Carbamate Derivatives: Formed from the reaction with alcohols.

    Dithiocarbamate Derivatives: Formed from the reaction with thiols.

    Heterocyclic Structures: Formed from cycloaddition reactions.

Wissenschaftliche Forschungsanwendungen

5-Isothiocyanato-1H-indazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

    Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 5-isothiocyanato-1H-indazole involves its interaction with cellular targets and pathways:

    Molecular Targets: The compound can interact with proteins, enzymes, and DNA, leading to the modulation of cellular functions.

    Pathways Involved: It can induce apoptosis through the activation of caspases and the mitochondrial pathway. Additionally, it can inhibit inflammatory pathways by modulating the activity of key enzymes and signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1H-indazole: The precursor for the synthesis of 5-isothiocyanato-1H-indazole.

    5-Nitro-1H-indazole: Another indazole derivative with different functional properties.

    1H-Indazole-3-carboxylic acid: A compound with a carboxyl group instead of an isothiocyanate group.

Uniqueness

This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity

Eigenschaften

Molekularformel

C8H5N3S

Molekulargewicht

175.21 g/mol

IUPAC-Name

5-isothiocyanato-1H-indazole

InChI

InChI=1S/C8H5N3S/c12-5-9-7-1-2-8-6(3-7)4-10-11-8/h1-4H,(H,10,11)

InChI-Schlüssel

QNRJLFQALMFFLP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1N=C=S)C=NN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.